molecular formula C6H6BrNO2 B1448335 3-Bromo-2-methoxypyridin-4-ol CAS No. 1427502-74-6

3-Bromo-2-methoxypyridin-4-ol

Cat. No.: B1448335
CAS No.: 1427502-74-6
M. Wt: 204.02 g/mol
InChI Key: BJHVHLJZTWPCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxypyridin-4-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, a hydroxyl group at the fourth position, and a methoxy group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxypyridin-4-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy2-methoxy pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored to maintain consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxypyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and hydroxyl groups on the pyridine ring enhances its versatility in synthetic and research applications .

Properties

IUPAC Name

3-bromo-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHVHLJZTWPCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methoxypyridin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methoxypyridin-4-ol
Reactant of Route 3
3-Bromo-2-methoxypyridin-4-ol
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-methoxypyridin-4-ol
Reactant of Route 5
3-Bromo-2-methoxypyridin-4-ol
Reactant of Route 6
3-Bromo-2-methoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.